4-(4-Bromothiophene-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-(4-Bromothiophene-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a combination of heterocyclic structures, including a bromothiophene moiety, a methoxypyridine ring, and a piperazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophene-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group at the 2-position, forming 4-bromothiophene-2-carbonyl chloride.
In parallel, 2-methoxypyridine is prepared through the methylation of 4-hydroxypyridine. The final step involves the coupling of 4-bromothiophene-2-carbonyl chloride with 1-(2-methoxypyridin-4-yl)piperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromothiophene-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
4-(4-Bromothiophene-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophene-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene and methoxypyridine moieties could facilitate binding to specific sites, while the piperazinone core may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorothiophene-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 4-(4-Fluorothiophene-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Uniqueness
4-(4-Bromothiophene-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromothiophene and methoxypyridine moieties also provides a distinct electronic and steric environment, potentially leading to unique properties and applications.
Properties
IUPAC Name |
4-(4-bromothiophene-2-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c1-22-13-7-11(2-3-17-13)19-5-4-18(8-14(19)20)15(21)12-6-10(16)9-23-12/h2-3,6-7,9H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLIBQULDNGVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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